molecular formula C6H10N2O B1282125 1-Propyl-1H-pyrazol-4-ol CAS No. 78242-21-4

1-Propyl-1H-pyrazol-4-ol

Cat. No. B1282125
CAS RN: 78242-21-4
M. Wt: 126.16 g/mol
InChI Key: TZMLEDRXPQCANG-UHFFFAOYSA-N
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Description

1-Propyl-1H-pyrazol-4-ol is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. While the specific compound 1-Propyl-1H-pyrazol-4-ol is not directly mentioned in the provided papers, the general class of pyrazole derivatives is well-represented, with various substitutions on the pyrazole ring being explored for their chemical and biological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of interest due to their potential pharmacological activities. For instance, the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors involves the use of pyridinium p-toluenesulfonate mediated cyclization and Cu-mediated cyclization techniques . Another approach is the ultrasound-promoted regioselective synthesis of fused polycyclic pyrazolines, which offers rapid synthesis with excellent yields . Additionally, the regioselective synthesis of 1-aryl substituted pyrazoles via cyclocondensation of arylhydrazines with alpha-oxoketene dithioacetals or beta-oxodithioesters has been reported . These methods highlight the versatility and efficiency of modern synthetic techniques in creating pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, as seen in the synthesis of diaryl-pyrazolo-benzooxazepine analogues . Experimental and theoretical investigations, including XRD, IR, NMR, and DFT calculations, are employed to characterize and confirm the molecular geometry and electronic structure of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including dehydration/iodination reactions to produce 1-acyl-4-iodo-1H-pyrazoles . Multicomponent domino reactions in aqueous media have been used to assemble densely functionalized pyrazoles, demonstrating the reactivity and functional group tolerance of these compounds . The Knoevenagel approach followed by cyclocondensation is another route to synthesize substituted pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and reactivity. The synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s under solvent-free conditions highlights the importance of green chemistry principles in optimizing the physical properties of these compounds for better environmental compatibility . Additionally, the antioxidant properties of pyrazole derivatives have been evaluated, indicating potential applications in mitigating oxidative stress .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of pyrazoles, including derivatives like 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, is significant due to their applications in the pharmaceutical and agrochemical industries. These compounds are synthesized and characterized through techniques such as slow solvent evaporation, XRD, FT–IR, and TG–DTA–DSC, providing insights into their stability and decomposition properties (Vyas, Akbari, Tala, Joshi, & Joshi, 2012).

Catalytic Applications

  • Pyrazol derivatives are involved in efficient and green synthesis protocols, like the one-pot three-component synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. These syntheses are noted for high yields, short reaction times, and environmental friendliness (Zhou & Zhang, 2014).

Reactivity and Derivatives

  • 1-Phenyl-1H-pyrazol-3-ol, a related compound, demonstrates versatility as a synthon for preparing various pyrazole derivatives. Its reactivity in Pd-catalyzed cross-coupling reactions yields diverse functionalized pyrazoles (Arbačiauskienė, Vilkauskaitė, Eller, Holzer, & Šačkus, 2009).

Chemical Synthesis

  • Pyrazole derivatives are utilized in the synthesis of potential COX-2 inhibitors and other biologically active compounds. This demonstrates their role in the design of novel drugs and therapeutic agents (Patel, Bell, Majest, Henry, & Kolasa, 2004).

Corrosion Inhibition

  • Pyrazol derivatives, such as 4,4’-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), are investigated for their role in corrosion inhibition in the petroleum industry. Their effectiveness in preventing steel corrosion in acidic environments highlights their industrial applications (Singh, Ansari, Quraishi, & Kaya, 2020).

Antibacterial Activity

  • Some pyrazol derivatives have been synthesized and evaluated for antibacterial activity against various bacterial strains. Their efficacy, especially with certain functional groups, indicates potential uses in combating bacterial infections (Bhavanarushi, Kanakaiah, Bharath, Gangagnirao, & Vatsala Rani, 2013).

Eco-Friendly Synthesis

  • Eco-friendly synthesis methods for pyrazol derivatives, using biodegradable and recyclable catalysts, reflect the push towards greener chemistry and sustainability in pharmaceutical and chemical industries (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

properties

IUPAC Name

1-propylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-3-8-5-6(9)4-7-8/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMLEDRXPQCANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515313
Record name 1-Propyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-1H-pyrazol-4-ol

CAS RN

78242-21-4
Record name 1-Propyl-1H-pyrazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78242-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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